6-(2-fluorophenoxy)-1-hexanethiol
Description
6-(2-Fluorophenoxy)-1-hexanethiol is an organosulfur compound with the molecular formula C₁₂H₁₇FOS (derived from by substituting a fluorine atom in the phenoxy group). It consists of a six-carbon aliphatic chain terminated by a thiol (-SH) group at position 1 and a 2-fluorophenoxy substituent at position 5. The fluorine atom introduces electron-withdrawing effects, which influence reactivity, polarity, and intermolecular interactions. These include surface modification of nanomaterials (e.g., gold nanoparticles), polymer electrolyte membranes, or derivatization agents in analytical chemistry.
Properties
IUPAC Name |
6-(2-fluorophenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-15/h3-4,7-8,15H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGQBMSYDJGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 6-(2-fluorophenoxy)-1-hexanethiol with structurally related compounds:
Key Differences and Research Findings
Electron-Withdrawing Effects (Fluorine vs. Chlorine/Benzoxazolyl): The 2-fluorophenoxy group in this compound is less bulky than the chlorobenzoxazolyl group in CBPHT but introduces stronger electron-withdrawing effects. This may enhance interfacial interactions in nanomaterials or improve proton transport in membranes compared to non-fluorinated analogs . In contrast, CBPHT’s benzoxazolyl group contributes to columnar mesophase formation in polyepichlorohydrin (PECH) membranes, enabling proton conductivity >10 mS/cm at 120°C .
Reactivity in Derivatization: Simple alkanethiols like 1-hexanethiol are effective for derivatizing Adamsite (an organoarsenical CWA), with optimal performance at 60°C and 5 µL reagent volume . The fluorophenoxy derivative may exhibit slower adsorption kinetics due to steric hindrance, reducing suitability for rapid field analysis.
Surface Modification Efficiency: 1-Hexanethiol adsorbs onto AuNRs@Hg-mSiO₂ within 30 minutes, inducing a 15 nm plasmon shift . The fluorophenoxy analog’s larger substituent may hinder dense packing on surfaces, altering plasmonic response.
Solubility and Stability: 6-Amino-1-hexanethiol hydrochloride’s protonated amine improves aqueous solubility (melting point: 125–130°C) , whereas this compound is likely hydrophobic, favoring organic solvent systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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